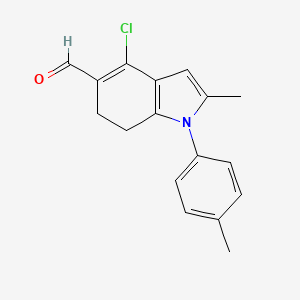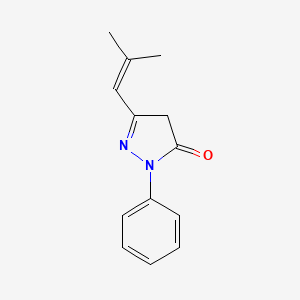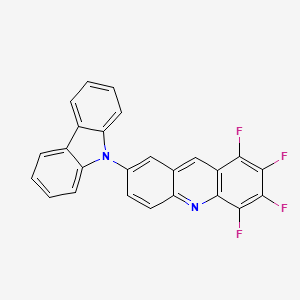
4-Chloro-2-methyl-1-(4-methylphenyl)-6,7-dihydroindole-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-methyl-1-(p-tolyl)-6,7-dihydro-1H-indole-5-carbaldehyde is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a chloro group, a methyl group, and a p-tolyl group attached to the indole core, making it a unique and interesting molecule for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methyl-1-(p-tolyl)-6,7-dihydro-1H-indole-5-carbaldehyde typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole core, followed by the introduction of the chloro, methyl, and p-tolyl groups through various substitution reactions. The final step often involves the formylation of the indole ring to introduce the carbaldehyde group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and reagents are carefully selected to ensure the efficiency and cost-effectiveness of the production process.
化学反応の分析
Types of Reactions
4-Chloro-2-methyl-1-(p-tolyl)-6,7-dihydro-1H-indole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chloro group under basic conditions.
Major Products Formed
Oxidation: 4-Chloro-2-methyl-1-(p-tolyl)-6,7-dihydro-1H-indole-5-carboxylic acid.
Reduction: 4-Chloro-2-methyl-1-(p-tolyl)-6,7-dihydro-1H-indole-5-methanol.
Substitution: Various substituted indoles depending on the nucleophile used.
科学的研究の応用
4-Chloro-2-methyl-1-(p-tolyl)-6,7-dihydro-1H-indole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-Chloro-2-methyl-1-(p-tolyl)-6,7-dihydro-1H-indole-5-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the chloro, methyl, and p-tolyl groups can influence its binding affinity and specificity towards these targets.
類似化合物との比較
Similar Compounds
4-Chloro-2-methyl-1-(p-tolyl)-1H-indole-5-carbaldehyde: Lacks the dihydro group.
4-Chloro-2-methyl-1-(p-tolyl)-6,7-dihydro-1H-indole-5-carboxylic acid: Oxidized form.
4-Chloro-2-methyl-1-(p-tolyl)-6,7-dihydro-1H-indole-5-methanol: Reduced form.
Uniqueness
4-Chloro-2-methyl-1-(p-tolyl)-6,7-dihydro-1H-indole-5-carbaldehyde is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the chloro group allows for further functionalization, while the aldehyde group provides a reactive site for various chemical transformations.
特性
CAS番号 |
327084-95-7 |
|---|---|
分子式 |
C17H16ClNO |
分子量 |
285.8 g/mol |
IUPAC名 |
4-chloro-2-methyl-1-(4-methylphenyl)-6,7-dihydroindole-5-carbaldehyde |
InChI |
InChI=1S/C17H16ClNO/c1-11-3-6-14(7-4-11)19-12(2)9-15-16(19)8-5-13(10-20)17(15)18/h3-4,6-7,9-10H,5,8H2,1-2H3 |
InChIキー |
PKPQSGRCYKNYEM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N2C(=CC3=C2CCC(=C3Cl)C=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-Methyl-1,4-diphenyl-9h-pyrido[2,3-b]indol-1-ium iodide](/img/structure/B12921688.png)


![(S)-1,7a-dihydropyrrolo[1,2-c]oxazol-3(5H)-one](/img/structure/B12921708.png)
![[(5-Amino-6-chloropyrimidin-4-yl)sulfanyl]acetonitrile](/img/structure/B12921726.png)


![9H-Purine, 2-iodo-9-(1-methylethyl)-6-[(phenylmethyl)thio]-](/img/structure/B12921739.png)

![2-Amino-6-{[(1R)-1-phenylethyl]amino}pyrimidin-4(1H)-one](/img/structure/B12921753.png)
![9-Hydroxy-4H-pyrimido[1,6-a]pyrimidin-4-one](/img/structure/B12921757.png)
![(5S)-2-Amino-5-[(1H-indol-3-yl)methyl]-1,3-oxazol-4(5H)-one](/img/structure/B12921765.png)

![3-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12921784.png)
